N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide

Antibacterial FtsZ inhibition Regioisomeric SAR

This compound features a distinctive 3-methylisoxazol-5-yl ethylamino linker and N-(2-amino-2-oxoethyl)acetamide spacer, critically differentiating it from direct N-isoxazolyl benzamides. In FtsZ inhibitor series, isoxazol-5-yl regioisomers demonstrate superior antibacterial activity over 3-yl analogs, making regioisomeric precision essential. Procure this structurally defined chemotype for systematic SAR exploration and avoid the risk of generic interchange with less active analogs.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1421526-32-0
Cat. No. B2591375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide
CAS1421526-32-0
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20)
InChIKeyFFVDHSOFSBCYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-(3-Methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide (CAS 1421526-32-0): Core Structural Identity and Procurement Context


N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide (CAS 1421526-32-0) is a synthetic small molecule (C15H17N3O3, MW 287.31) belonging to the isoxazole-containing benzamide chemotype [1]. Its structure features a benzamide core linked via an N-(2-amino-2-oxoethyl)acetamide spacer to a 3-methylisoxazol-5-yl ethylamine moiety. This chemotype has been investigated in multiple therapeutic contexts, including as FtsZ-targeting antibacterial agents and as potential anti-inflammatory modulators, though peer-reviewed primary data specific to this exact compound remain extremely sparse in the public domain [2].

Why N-(2-((2-(3-Methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide Cannot Be Replaced by Generic Isoxazole-Benzamide Analogs


Within the isoxazole-benzamide class, minor structural variations produce profound selectivity shifts. The 3-methylisoxazol-5-yl ethylamino spacer in this compound distinguishes it from direct N-isoxazolyl benzamides (e.g., N-(3-methylisoxazol-5-yl)benzamide, which lacks the flexible ethyl linker) and from isoxazoline-substituted benzamides developed as agrochemical insecticides [1]. In the FtsZ inhibitor series, isoxazol-5-yl regioisomers (compounds B14 and B16) demonstrated markedly superior antibacterial activity compared to their isoxazol-3-yl counterparts, confirming that regioisomeric substitution alone is a critical determinant of target engagement and potency [2]. The 2-(amino)-2-oxoethyl acetamide bridge further differentiates this compound from analogs with direct amide or urea linkages, impacting conformational flexibility and hydrogen-bonding capacity with biological targets. These structure-activity relationship (SAR) features mean that generic interchange with a closely related analog—without confirmatory comparative data—carries a high risk of altered potency, selectivity, and mechanism.

N-(2-((2-(3-Methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide: Quantitative Differentiation Evidence Guide


Regioisomeric Differentiation: Isoxazol-5-yl vs. Isoxazol-3-yl Benzamide Antibacterial Potency

In the FtsZ-targeting isoxazole-benzamide series, compounds bearing the isoxazol-5-yl regioisomer (B14 and B16) demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. aureus, whereas the corresponding isoxazol-3-yl regioisomers showed substantially weaker activity [1]. The target compound possesses the isoxazol-5-yl regioisomer with a 3-methyl substituent, structurally aligning it with the more potent B14/B16 chemotype rather than the less active isoxazol-3-yl series. While direct MIC data for the target compound are not publicly available, the regioisomeric scaffold itself confers a class-level potency advantage that is not shared by isoxazol-3-yl benzamide analogs.

Antibacterial FtsZ inhibition Regioisomeric SAR

Linker Flexibility Differentiation: Ethylamino Spacer vs. Direct N-Isoxazolyl Amide Linkage

The target compound incorporates a 2-(3-methylisoxazol-5-yl)ethylamino moiety connected via a glycinamide-like bridge (-NH-CH2-C(=O)-) to the benzamide carbonyl. This contrasts with simpler analogs such as N-(3-methylisoxazol-5-yl)benzamide, which features a direct amide bond between the isoxazole and benzamide . The ethyl spacer introduces two additional rotatable bonds and removes the direct conjugation between the isoxazole ring and the amide nitrogen, altering both conformational sampling and the spatial presentation of the isoxazole pharmacophore. In the FtsZ inhibitor series, the optimal linker geometry was a critical determinant of potency, with compound B14 achieving approximately thirty-fold greater activity than earlier leads through linker optimization [1]. Direct N-isoxazolyl benzamides lack this conformational degree of freedom and are therefore structurally incapable of recapitulating the same binding pose.

Conformational flexibility Linker SAR Target engagement

Mechanistic Differentiation: FtsZ Polymerization Modulation vs. Alternative Antibacterial Mechanisms

The isoxazol-5-yl benzamide chemotype represented by compounds B14 and B16 was confirmed through molecular biological studies and docking analyses to function as an FtsZ inhibitor that alters FtsZ self-polymerization dynamics via a stimulatory mechanism, ultimately terminating cell division and causing cell death [1]. This mechanism is distinct from conventional antibiotic classes (e.g., beta-lactams targeting cell wall synthesis, or fluoroquinolones targeting DNA gyrase). While the specific compound N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide has not been independently validated in published FtsZ assays, its structural congruence with the validated FtsZ-inhibitory chemotype suggests a shared mechanism that would differentiate it from benzamide analogs targeting other pathways (e.g., sodium channel blockers or GPCR modulators).

FtsZ inhibition Bacterial cell division Mechanism of action

N-(2-((2-(3-Methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide: Research and Industrial Application Scenarios


Antibacterial Drug Discovery: FtsZ Inhibitor Lead Optimization

This compound serves as a structural analog within the isoxazol-5-yl benzamide FtsZ inhibitor series. Researchers engaged in structure-based optimization of bacterial cell division inhibitors can use this compound as a scaffold for systematic SAR exploration, particularly to probe the impact of the 3-methylisoxazol-5-yl ethylamino substitution pattern on FtsZ binding affinity and antibacterial potency. The established chemotype has demonstrated activity against methicillin-resistant S. aureus (MRSA), supporting its relevance in anti-infective programs targeting drug-resistant Gram-positive pathogens [1].

Comparative Antibacterial Screening Panels

For microbiology laboratories conducting panel-based screening of novel antibacterial chemotypes, this compound offers a structurally defined isoxazol-5-yl benzamide entry with a unique linker geometry. It can be benchmarked alongside isoxazol-3-yl regioisomers and direct N-isoxazolyl benzamides to deconvolute the contributions of regioisomerism and linker flexibility to antibacterial spectrum and potency. Such comparative profiling is essential for building predictive SAR models within the benzamide antibacterial class [1].

Chemical Biology Probe Development for FtsZ Dynamics Studies

The FtsZ protein is a conserved bacterial cytokinetic target not present in mammalian cells, offering a therapeutic selectivity window. This compound, as a member of the FtsZ-modulatory chemotype, can be utilized as a starting point for developing chemical biology probes to study FtsZ polymerization dynamics, GTPase activity, and Z-ring assembly in model organisms such as S. aureus and Bacillus subtilis [1].

Quote Request

Request a Quote for N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.